molecular formula C8H7NO3 B1604793 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 771-26-6

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1604793
CAS RN: 771-26-6
M. Wt: 165.15 g/mol
InChI Key: PTSQWRVYIPQDJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some studies related to the synthesis of compounds similar to “4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one”. For instance, a study by Prof. Dr. Meryem Seçkin Özden discusses the synthesis, NMR, X-ray crystallography, and DFT studies of some regioisomers possessing imidazole heterocycles1. However, the specific synthesis process for “4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one” is not detailed in the available resources1.



Molecular Structure Analysis

The molecular structure analysis of “4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one” is not explicitly mentioned in the available resources. However, the same study by Prof. Dr. Meryem Seçkin Özden discusses the structure elucidation by NMR of some related compounds1.


Scientific Research Applications

Antimicrobial Activity

  • Some derivatives of 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one have demonstrated antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. Compounds synthesized showed particular effectiveness against Candida albicans (Ozden, Oztürk, Göker, & Altanlar, 2000).

Allelochemical Properties

Plant Defense Chemicals

  • In the Gramineae family, these compounds are significant secondary metabolites, playing a crucial role in plant defense against insects, fungi, bacteria, herbicide detoxification, and allelopathic effects (Niemeyer, 1988).

Ecological Role and Bioactivity

Stability and Reactivity

  • Their stability under various conditions and mechanisms of degradation are of interest, with implications for their reactivity and potential applications in agriculture and pharmaceuticals (Ilaš & Kikelj, 2008).

Agronomic and Antimicrobial Properties

  • Hydroxamic acid derivatives of these compounds, like 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), show significant pharmacological, agrochemical, and antimicrobial properties (Hashimoto, Ishizaki, & Shudo, 1991).

Defense Compounds and Allelochemicals

  • These compounds have been identified in various plant speciesand play a key role as defense compounds and allelochemicals. Their distribution and function in plants like Aphelandra squarrosa and A. fuscopunctata are studied for their impact as defense compounds (Baumeler, Hesse, & Werner, 2000).

Phytotoxicity and Herbicide Models

  • Benzoxazinones, including derivatives like DIMBOA and DIBOA, are key in understanding allelopathic phenomena in crops like corn, wheat, and rye. Their degradation products and synthetic analogs show varying phytotoxic effects on different plant species, aiding in the development of natural herbicide models (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).

Chemical Reactivity and Biological Activities

  • The broad range of antifeedant, insecticidal, antimicrobial, and allelopathic activities of benzoxazinoids, derivatives of 4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one, is explored, with a focus on understanding their chemical reactivity and modes of action (Wouters, Gershenzon, & Vassão, 2016).

Role in Cereal Defense

  • Benzoxazinoid hydroxamic acids derived from these compounds play a crucial role in defending cereals against pests like the European corn borer, aphids, and in allelopathy affecting weed growth associated with rye and wheat crops. Understanding their biosynthesis and expression could enhance their use in plant defense (Niemeyer, 2009).

SAR Studies in Weed Control

Analysis in Plant Extracts

Role in Biosynthesis

  • These compounds have been identified as intermediates in the biosynthesis of cyclic hydroxamic acids in maize, highlighting their importance in plant metabolic pathways (Kumar, Moreland, & Chilton, 1994).

properties

IUPAC Name

4-hydroxy-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-8-5-12-7-4-2-1-3-6(7)9(8)11/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSQWRVYIPQDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227885
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one

CAS RN

771-26-6
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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